

Application Notes and Protocols for Bis(2ethylhexyl) Phosphate in Hydrometallurgical Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Bis(2-butoxyethyl) phosphate	
Cat. No.:	B049836	Get Quote

A Note on Terminology: The request specifies "Bis(2-butoxyethyl) phosphate." However, publicly available scientific literature on its use in hydrometallurgy is scarce. It is highly probable that this is a reference to the structurally similar and extensively documented extractant, Bis(2-ethylhexyl) phosphate, commonly known as D2EHPA or HDEHP. This document will, therefore, focus on the applications and protocols of D2EHPA, a cornerstone of modern hydrometallurgical solvent extraction.

Introduction to Bis(2-ethylhexyl) Phosphate (D2EHPA)

Bis(2-ethylhexyl) phosphate is an acidic organophosphorus extractant widely employed in hydrometallurgy for the separation and purification of a variety of metals.[1][2] Its efficacy stems from its ability to form stable complexes with metal cations, facilitating their transfer from an aqueous phase to an organic phase.[1] This process, known as solvent extraction, is a liquid-liquid extraction technique that is both selective and efficient.[3]

The primary mechanism of extraction by D2EHPA is cation exchange, where the proton of the acidic phosphate group is exchanged for a metal ion.[4][5] The general equilibrium for this reaction with a divalent metal ion (M²⁺) can be represented as:

$$M^{2+}$$
 (aq) + 2(HR)₂ (org) \rightleftharpoons MR₂(HR)₂ (org) + 2H⁺ (aq)

where (HR)₂ represents the dimeric form of D2EHPA in a nonpolar organic diluent like kerosene.[4] The position of this equilibrium is highly dependent on the pH of the aqueous phase, making pH a critical parameter for selective extraction.

Applications in Hydrometallurgical Extraction Rare Earth Elements (REEs)

D2EHPA is a key extractant in the challenging process of separating individual rare earth elements, which exhibit very similar chemical properties.[1][3] It shows a preference for heavier rare earth elements (HREEs) over light rare earth elements (LREEs) at a given pH. This selectivity allows for the fractionation of REEs through multi-stage extraction processes.[3]

The extraction efficiency is strongly influenced by the pH of the aqueous feed solution and the concentration of D2EHPA in the organic phase.[6] Modifiers such as tri-n-butyl phosphate (TBP) are sometimes added to the organic phase to prevent the formation of a third, problematic gel-like phase, especially at high metal loadings.[6]

Uranium

D2EHPA is utilized, often in synergy with neutral extractants like trioctylphosphine oxide (TOPO) or TBP, for the recovery of uranium from acidic leach solutions, particularly from wet-process phosphoric acid.[7][8] The synergistic mixture enhances the extraction efficiency for uranium.[8] The extraction of uranium (as UO₂²⁺) by a D2EHPA/TOPO mixture can be described by the following reaction:

$$UO_2^{2+}$$
 (aq) + 2(HR)₂ (org) + TOPO (org) \rightleftharpoons $UO_2(R)_2(HR)_2 \cdot TOPO$ (org) + 2H⁺ (aq)

The process is typically carried out in multiple extraction stages to achieve high recovery rates.

Base Metals (Cobalt, Nickel, Zinc, Iron)

D2EHPA is also extensively used for the separation of cobalt and nickel, a critical step in the refining of these metals.[9][10] The separation is based on the difference in the pH at which each metal is extracted. Cobalt(II) is extracted at a lower pH than nickel(II), allowing for their selective separation.[9]

In zinc hydrometallurgy, D2EHPA is employed to extract zinc from leach solutions, separating it from impurities.[5][11] Iron is a common impurity in many hydrometallurgical streams and is strongly extracted by D2EHPA. However, stripping iron from the loaded organic phase can be challenging and often requires specific conditions or reagents.[12]

Data Presentation

The following tables summarize quantitative data for the extraction and stripping of various metals using D2EHPA under different experimental conditions.

Table 1: Extraction of Various Metals with D2EHPA

Metal(s)	Aqueou s Phase	Organic Phase	O/A Ratio	рН	Temper ature (°C)	Extracti on Efficien cy (%)	Referen ce
Y, Er, Yb (REEs)	Leach Solution	40% D2EHPA in Kerosene	1:1	-	50	-	[13]
Uranium (U)	27% P ₂ O ₅ Phosphor ic Acid	0.5 M D2EHPA - 0.125 M TOPO in Kerosene	1:4	-	25	~91	
Cobalt (Co)	Sulfate Solution	0.03 M D2EHPA in Toluene	-	5.0 - 5.9	-	Quantitati ve	[9]
Nickel (Ni)	Sulfate Solution	0.03 M D2EHPA in Toluene	-	6.8 - 7.0	-	Quantitati ve	[9]
Zinc (Zn)	Sulfate Solution	Saponifie d 20% D2EHPA in Kerosene	1:1	2.0	-	75	[12]
Iron (Fe³+)	Synthetic Leachate	1 M Saponifie d D2EHPA	1:1	1.00	25	>95	[14]

Table 2: Stripping of Metals from D2EHPA-Loaded Organic Phase

Metal(s)	Stripping Agent	O/A Ratio	Temperatur e (°C)	Stripping Efficiency (%)	Reference
Y, Er, Yb (REEs)	5 M H2SO4	0.5	50	>90	[13]
Y, Er (REEs)	5 M HCl	0.5	50	>80	[13]
Iron (Fe)	5 M HCI	-	-	Almost Complete	[12]
Cadmium (Cd)	0.4 M H ₂ SO ₄	1	-	100 (single contact)	[12]
Zinc (Zn)	100 g/L H ₂ SO ₄	-	-	>99	[12]
Iron (Fe ³⁺)	1 M Oxalic Acid	1:1	40	>85	[14]

Experimental ProtocolsProtocol for Solvent Extraction of Rare Earth Elements

This protocol describes a two-stage process for the separation of HREEs and LREEs from a pregnant leach solution.[3]

Materials:

- Pregnant leach solution containing a mixture of LREEs and HREEs.
- Organic phase: 1.8 M D2EHPA in kerosene.
- pH adjustment solution: Dilute NaOH or H2SO4.
- Separatory funnels, pH meter, mechanical shaker.

Procedure:

Stage 1: Extraction of HREEs

- Take a known volume of the pregnant leach solution in a separatory funnel.
- Adjust the pH of the aqueous solution to a predetermined value (e.g., pH 1.0) using dilute acid or base.
- Add an equal volume of the organic phase (1.8 M D2EHPA in kerosene) to the separatory funnel (O/A ratio = 1:1).
- Shake the mixture vigorously for a sufficient time (e.g., 20 minutes) to reach equilibrium.
- Allow the phases to separate completely. The HREEs will be selectively transferred to the organic phase.
- Separate the two phases. The aqueous phase (raffinate) is now depleted in HREEs and enriched in LREEs. The organic phase is loaded with HREEs.

Stage 2: Extraction of LREEs

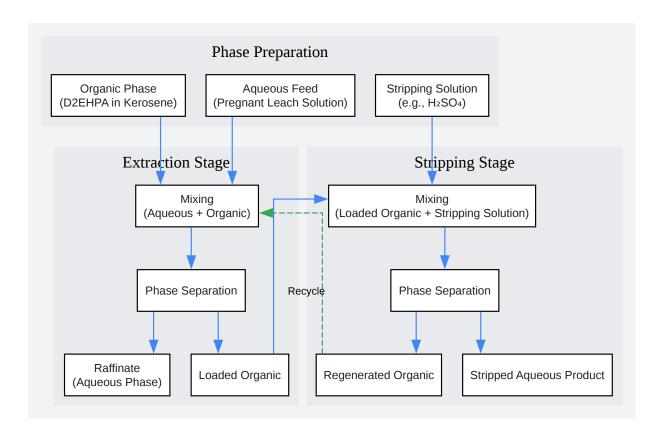
- Take the raffinate from Stage 1.
- Adjust the pH to a higher value (e.g., pH 1.6) to facilitate the extraction of LREEs.[3]
- Add a fresh volume of the organic phase (1.8 M D2EHPA in kerosene).
- Repeat the mixing and phase separation steps as described in Stage 1. The LREEs will be extracted into the organic phase.

Protocol for Stripping of Metals from Loaded Organic Phase

This protocol describes the general procedure for stripping a metal from a D2EHPA-loaded organic phase.

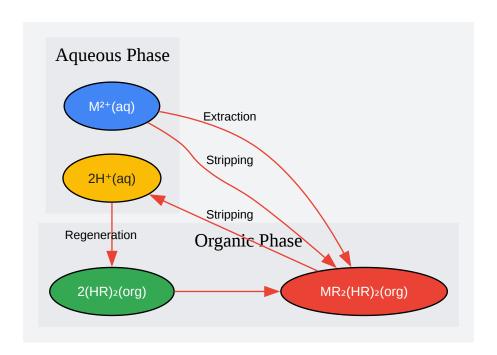
Materials:

Loaded organic phase (e.g., D2EHPA in kerosene containing the metal of interest).


- Stripping solution: An appropriate concentration of a strong acid (e.g., 4 M H₂SO₄ or 5 M HCl).[13]
- Separatory funnels, mechanical shaker.

Procedure:

- Place a known volume of the loaded organic phase into a separatory funnel.
- Add a specified volume of the stripping solution (e.g., for an O/A ratio of 1:1).
- Shake the mixture vigorously for a time sufficient to reverse the extraction equilibrium (e.g., 20 minutes).
- Allow the phases to separate. The metal ions will be transferred back to the aqueous phase.
- Separate the two phases. The aqueous phase is now a concentrated solution of the stripped metal, and the organic phase is regenerated and can be recycled for further extraction.


Visualizations

Click to download full resolution via product page

Caption: General workflow for a solvent extraction and stripping process.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid-liquid extraction Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. Solvent extraction of uranium from leach solutions obtained in processing of Polish low-grade ores PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Introduction to Nickel Cobalt Extractants for wet metallurgical process [metalleaching.com]
- 11. v2.pjsir.org [v2.pjsir.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Bis(2-ethylhexyl) Phosphate in Hydrometallurgical Extraction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049836#application-of-bis-2-butoxyethyl-phosphate-in-hydrometallurgical-extraction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com